molecular formula C26H32FN3O3S B2928822 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892770-55-7

3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2928822
CAS No.: 892770-55-7
M. Wt: 485.62
InChI Key: QRRBJIMLSKDROV-UHFFFAOYSA-N
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Description

3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoline core, a fluorine atom, and sulfonyl and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Incorporation of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Chemical Biology: The compound can be utilized in chemical biology to investigate cellular processes and mechanisms.

    Industrial Applications: It may find applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethylpiperazin-1-yl)sulfonylaniline
  • 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

Compared to similar compounds, 3-(4-ethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the quinoline core further enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-4-11-30-18-25(34(32,33)20-9-7-19(5-2)8-10-20)26(31)21-16-22(27)24(17-23(21)30)29-14-12-28(6-3)13-15-29/h7-10,16-18H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBJIMLSKDROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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